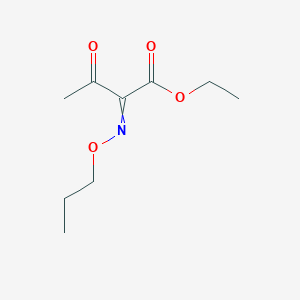

Ethyl 3-oxo-2-(propoxyimino)butanoate

Description

Ethyl 3-oxo-2-(propoxyimino)butanoate is a β-keto ester derivative featuring a propoxyimino substituent at the 2-position. This compound belongs to a broader class of α-imino-β-keto esters, which are pivotal intermediates in organic synthesis and pharmaceutical research due to their reactivity and diverse biological activities.

Properties

CAS No. |

68401-24-1 |

|---|---|

Molecular Formula |

C9H15NO4 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

ethyl 3-oxo-2-propoxyiminobutanoate |

InChI |

InChI=1S/C9H15NO4/c1-4-6-14-10-8(7(3)11)9(12)13-5-2/h4-6H2,1-3H3 |

InChI Key |

XWFABJJRNZCSPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCON=C(C(=O)C)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The propoxyimino group distinguishes Ethyl 3-oxo-2-(propoxyimino)butanoate from related esters. Key analogs include:

Key Observations :

- The propoxyimino group introduces an aliphatic ether chain, enhancing lipophilicity compared to aromatic substituents like benzyloxyimino or phenylhydrazinylidene .

Physicochemical Properties

Melting Points and Stability

- Ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate (1a): Melts at 78–80°C , whereas its 3,4-dichlorophenyl analog (1b) has a higher melting point (100–102°C) due to increased molecular symmetry and halogen interactions .

- Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate exhibits a triclinic crystal structure with intramolecular hydrogen bonds, enhancing thermal stability .

Spectral Characteristics

- IR Spectra : All β-keto esters show strong C=O stretches (~1700–1750 cm⁻¹). Hydrazone derivatives (e.g., 1c–1h ) display additional N–H stretches at ~3200 cm⁻¹.

- NMR Data: The propoxyimino group would likely produce distinct signals for –OCH₂CH₂CH₃ protons (δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) .

Anthelmintic and Cytotoxic Potentials

- Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives demonstrate significant anthelmintic activity (Table 1, ), with EC₅₀ values < 10 µg/mL against Pheretima posthuma. The dioxopyrrolidinyl group likely enhances target binding via hydrogen bonding .

- Hydrazone Derivatives : Compounds like 1c and 1d show cytotoxicity against cancer cell lines, attributed to nitro and chloro groups inducing oxidative stress .

Antimicrobial Activity

- 3,4,5-Trimethoxyphenyl-substituted esters (e.g., ) may exhibit enhanced antimicrobial activity due to methoxy groups disrupting microbial membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.